

# Application Notes & Protocols: Synthesis of Diazodiphenylmethane via Mercury(II) Oxide Oxidation

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## Compound of Interest

Compound Name: *Diazodiphenylmethane*

Cat. No.: *B031153*

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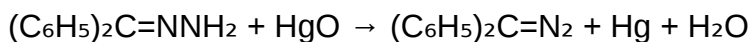
## Introduction

**Diazodiphenylmethane** is a valuable reagent in organic synthesis, primarily utilized for the esterification of carboxylic acids and in cycloaddition reactions. Its synthesis is commonly achieved through the oxidation of benzophenone hydrazone. Among the various oxidizing agents, mercury(II) oxide has been historically employed for this transformation. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of **diazodiphenylmethane** using mercury(II) oxide. It is crucial to note that mercury and its compounds are highly toxic and environmentally hazardous; therefore, all procedures must be conducted with extreme caution in a well-ventilated fume hood, and waste must be disposed of according to institutional and environmental regulations.<sup>[1][2][3]</sup>

## Reaction Overview

The synthesis involves the dehydrogenation of benzophenone hydrazone using yellow mercury(II) oxide in a suitable organic solvent, such as petroleum ether.<sup>[4]</sup> The reaction proceeds at room temperature and yields **diazodiphenylmethane**, elemental mercury, and water.

Reaction Scheme:



## Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of **diazodiphenylmethane** using mercury(II) oxide, based on established literature procedures.[\[4\]](#)

Parameter	Value	Reference
Reactants		
Benzophenone Hydrazone	19.6 g (0.1 mole)	Organic Syntheses, Coll. Vol. 3, p.351 (1955) <a href="#">[4]</a>
Yellow Mercury(II) Oxide	22 g (0.1 mole)	Organic Syntheses, Coll. Vol. 3, p.351 (1955) <a href="#">[4]</a>
Petroleum Ether (b.p. 30-60°C)	100 mL	Organic Syntheses, Coll. Vol. 3, p.351 (1955) <a href="#">[4]</a>
Reaction Conditions		
Temperature	Room Temperature	Organic Syntheses, Coll. Vol. 3, p.351 (1955) <a href="#">[4]</a>
Reaction Time	6 hours	Organic Syntheses, Coll. Vol. 3, p.351 (1955) <a href="#">[4]</a>
Product		
Diazodiphenylmethane Yield	17.3 - 18.6 g (89-96%)	Organic Syntheses, Coll. Vol. 3, p.351 (1955) <a href="#">[4]</a>
Appearance	Crystalline solid (melts at room temp.)	Organic Syntheses, Coll. Vol. 3, p.351 (1955) <a href="#">[4]</a>

## Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of **diazodiphenylmethane**.[\[4\]](#)

Materials:

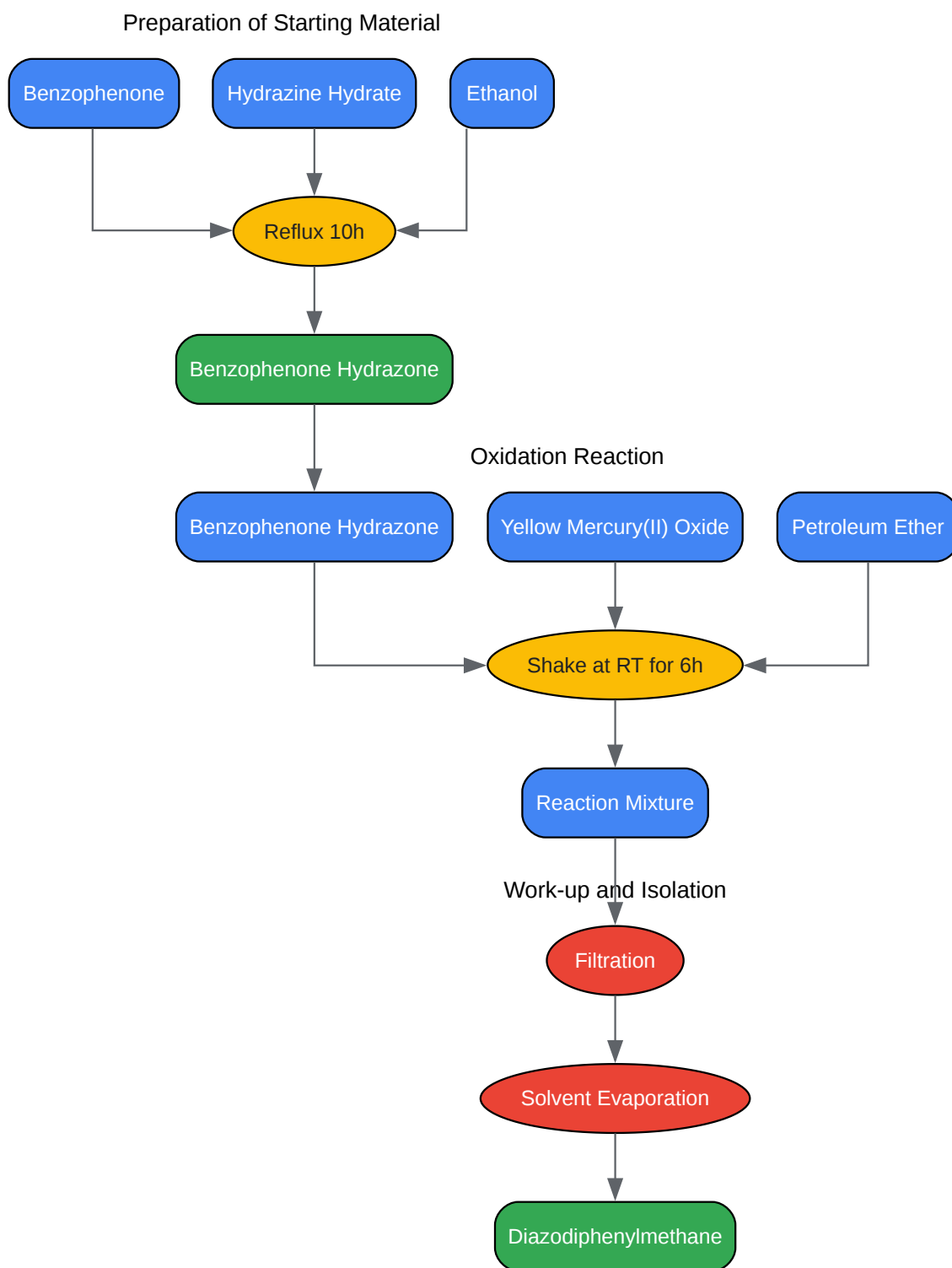
- Benzophenone hydrazone (19.6 g, 0.1 mole)
- Yellow oxide of mercury (22 g, 0.1 mole)[4]
- Petroleum ether (b.p. 30–60°C, 100 mL)
- Pressure bottle
- Mechanical shaker
- Filtration apparatus
- Round-bottom flask
- Rotary evaporator

Procedure:

- Preparation of Benzophenone Hydrazone: Benzophenone hydrazone can be prepared by refluxing benzophenone (0.22 mole) with 100% hydrazine (0.824 mole) in absolute ethanol (150 mL) for 10 hours. The product crystallizes upon cooling.[4]
- Reaction Setup: In a pressure bottle, combine benzophenone hydrazone (19.6 g, 0.1 mole), yellow oxide of mercury (22 g, 0.1 mole), and 100 mL of petroleum ether (b.p. 30–60°).[4]
- Reaction Execution: Securely close the pressure bottle and wrap it in a towel. Place the bottle on a mechanical shaker and shake vigorously at room temperature for 6 hours.[4]
- Work-up and Isolation: After the reaction is complete, filter the mixture to remove the precipitated mercury and any unreacted starting materials.[4]
- Product Collection: Transfer the filtrate to a round-bottom flask and evaporate the solvent under reduced pressure at room temperature.[4] The resulting crystalline residue is **diazodiphenylmethane**.
- Storage: The product should be used immediately as it decomposes over time to form benzophenone azine.[4]

## Visualizations

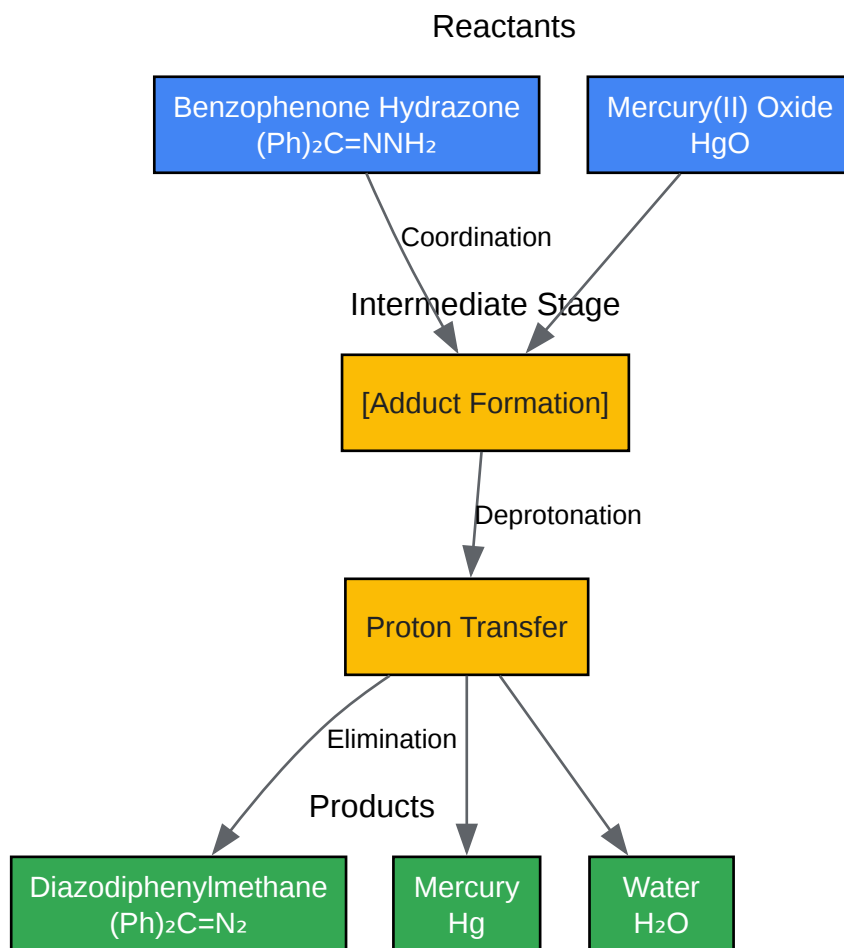
Reaction Workflow:



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Caption: Experimental workflow for the synthesis of **diazodiphenylmethane**.

Reaction Mechanism:



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Caption: Proposed mechanism for the oxidation of benzophenone hydrazone.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US4092306A - Oxidation of hydrazones to the corresponding diazo compounds in the presence of a phase transfer and an oxidation catalyst which is iodine, an iodide or an iodonium salt - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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